

The Cell Permeability of Boc-Lys(Ac)-AMC: A Technical Guide

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Compound of Interest

Compound Name: Boc-Lys(Ac)-AMC

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability of the fluorogenic substrate **Boc-Lys(Ac)-AMC**. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of its properties, mechanism of action, and methods for assessing its cellular uptake. **Boc-Lys(Ac)-AMC** is widely utilized as a substrate for Class I and II histone deacetylases (HDACs) and is noted for its cell-permeable nature, making it suitable for live-cell assays.

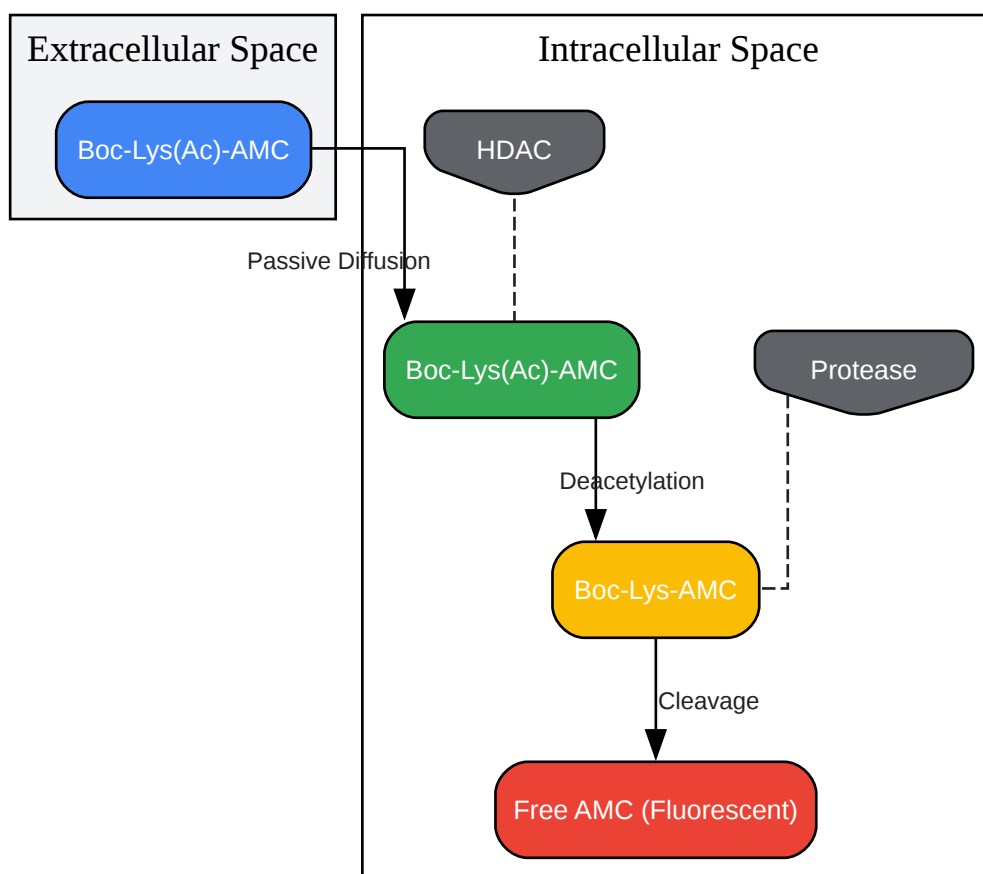
Physicochemical and Fluorometric Properties

Boc-Lys(Ac)-AMC, or N α -tert-Butoxycarbonyl-N ϵ -acetyl-L-lysine 7-amido-4-methylcoumarin, is a synthetic peptide derivative that becomes fluorescent upon enzymatic cleavage. Its chemical structure is designed to facilitate its entry into cells and subsequent interaction with intracellular enzymes.

Property	Value	Source
Molecular Formula	C23H31N3O6	[1][2]
Molecular Weight	445.5 g/mol	[1][2]
Purity	≥98%	[1]
Excitation Maximum	340-360 nm	
Emission Maximum	440-460 nm	
Solubility	DMSO: 25 mg/mL, DMF: 30 mg/mL, Ethanol: 3 mg/mL	

Mechanism of Cellular Uptake and Enzymatic Action

The cell permeability of **Boc-Lys(Ac)-AMC** is a key feature for its application in cellular assays. While the precise mechanism of its transport across the plasma membrane is not extensively documented, it is presumed to occur via passive diffusion, facilitated by its physicochemical properties. Once inside the cell, the substrate is deacetylated by HDAC enzymes. The resulting product, Boc-Lys-AMC, is then cleaved by intracellular proteases (or trypsin in a two-step assay), releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The intensity of the fluorescence is directly proportional to the HDAC activity.



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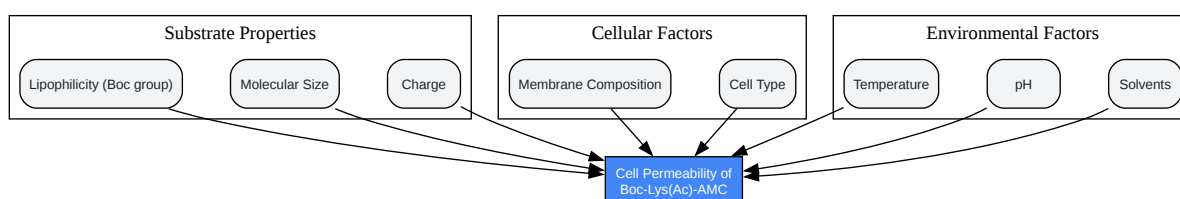
Cellular uptake and enzymatic processing of **Boc-Lys(Ac)-AMC**.

Factors Influencing Cell Permeability

The efficiency of **Boc-Lys(Ac)-AMC** cellular uptake can be influenced by several factors. Understanding these can help in optimizing experimental conditions.

- **Physicochemical Properties of the Substrate:** The lipophilicity imparted by the Boc (tert-butoxycarbonyl) group and the overall neutral charge of the molecule at physiological pH are thought to be key drivers for its passive diffusion across the lipid bilayer.
- **Cell Type and Membrane Composition:** The lipid and protein composition of the cell membrane can vary between cell types, potentially leading to different uptake efficiencies.

- **Experimental Conditions:** Factors such as temperature, pH, and the presence of organic solvents can affect membrane fluidity and integrity, thereby influencing substrate permeability.



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Factors influencing the cell permeability of **Boc-Lys(Ac)-AMC**.

Experimental Protocol for Assessing Cellular HDAC Activity

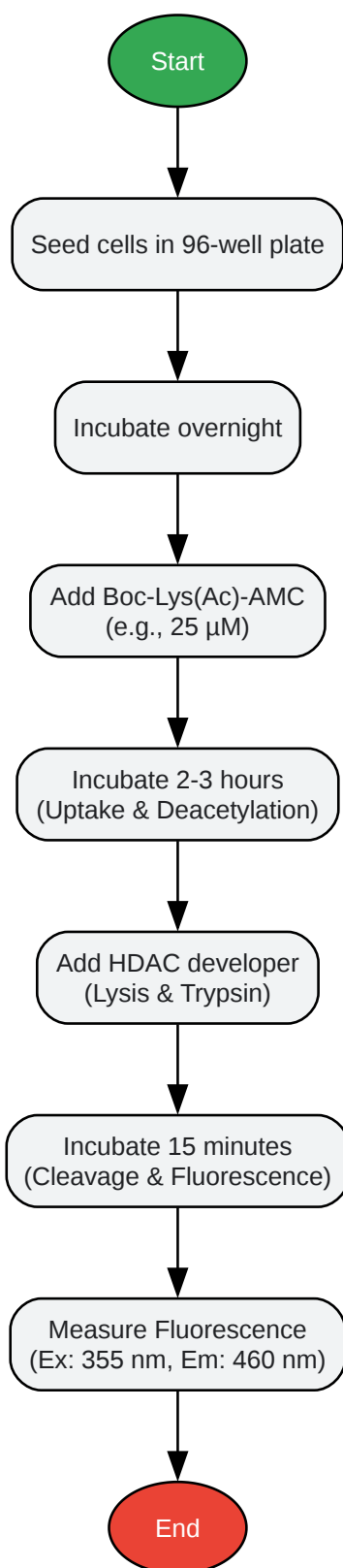
This protocol provides a guideline for a tissue culture-based HDAC assay using **Boc-Lys(Ac)-AMC**. It should be adapted based on the specific cell line and experimental objectives.

Materials:

- **Boc-Lys(Ac)-AMC** substrate
- Cell culture medium
- 96-well tissue culture plates (clear bottom, black or white walls recommended for fluorescence)
- HDAC developer solution (containing cell lysis buffer and trypsin)
- Fluorescence microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 6×10^4 cells per well in 100 μ L of medium). Culture overnight at 37°C in a 5% CO₂ atmosphere.
- **Substrate Addition:** Prepare a working solution of **Boc-Lys(Ac)-AMC** in cell culture medium. A final concentration of 25 μ M is often recommended, but this should be optimized. Remove the old medium from the cells and add the medium containing the substrate.
- **Incubation:** Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ atmosphere. This allows for substrate uptake and deacetylation.
- **Reaction Termination and Development:** Terminate the deacetylation reaction by adding the HDAC developer solution, which lyses the cells and contains trypsin to cleave the deacetylated substrate.
- **Development Incubation:** Incubate the plate for 15 minutes at room temperature to allow for the cleavage of Boc-Lys-AMC and the release of fluorescent AMC.
- **Fluorescence Measurement:** Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.



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Workflow for a cell-based HDAC assay using **Boc-Lys(Ac)-AMC**.

Quantitative Assessment of Cell Permeability

While **Boc-Lys(Ac)-AMC** is widely reported as cell-permeable, quantitative data on its uptake is not readily available in the public domain. Researchers seeking to quantify its permeability can adapt methods used for other fluorescent molecules or cell-penetrating peptides.

Potential Methodologies:

- **Fluorescence Microscopy:** Live-cell imaging can qualitatively assess the uptake and subcellular localization of the substrate over time.
- **Flow Cytometry:** This technique can provide a quantitative measure of the average fluorescence per cell in a population after incubation with the substrate.
- **Fluorescence Spectroscopy of Cell Lysates:** By lysing the cells after incubation and measuring the fluorescence of the internalized substrate, one can quantify the amount of uptake. Care must be taken to account for potential fluorescence quenching or enhancement effects within the cellular environment.
- **Fluorescence Correlation Spectroscopy (FCS):** A more advanced technique that can measure the concentration and diffusion of fluorescent molecules in a small volume, offering precise quantification of intracellular substrate levels.

Conclusion

Boc-Lys(Ac)-AMC is a valuable tool for measuring intracellular HDAC activity due to its cell-permeable nature. While the exact transport mechanism is not fully elucidated, its physicochemical properties are conducive to passive diffusion across the cell membrane. The provided protocols and diagrams offer a framework for utilizing this substrate and understanding the factors that may influence its efficacy in live-cell assays. For researchers requiring precise uptake kinetics, further quantitative studies using advanced fluorescence techniques are recommended.

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